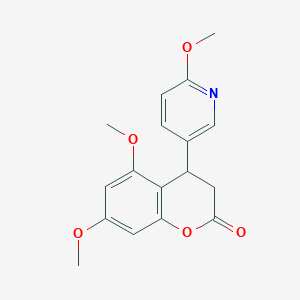

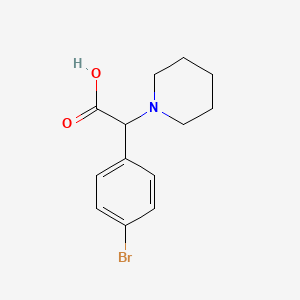

![molecular formula C18H17BrN2O4 B12114784 7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)

7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(2-Bromethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-on ist eine komplexe organische Verbindung, die zur Klasse der Naphtho[2,3-e][1,3]oxazin-4-one gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Bromethoxic-Gruppe und einer Morpholinogruppe aus, die an den Naphtho[2,3-e][1,3]oxazin-4-on-Kern gebunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-(2-Bromethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-on erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode beginnt mit der Herstellung des Naphtho[2,3-e][1,3]oxazin-4-on-Kerns. Dies kann durch Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen erreicht werden. Die Einführung der Bromethoxic-Gruppe erfolgt in der Regel über eine nucleophile Substitutionsreaktion, bei der ein geeignetes Bromethanol-Derivat mit dem Oxazinon-Kern reagiert. Die Morpholinogruppe wird dann durch eine nachfolgende Substitutionsreaktion eingeführt, wobei häufig Morpholin als Nucleophil verwendet wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung von Katalysatoren, kontrollierten Reaktionstemperaturen und Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(2-Bromethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die an die Kernstruktur gebundenen funktionellen Gruppen zu modifizieren.

Substitution: Sowohl die Bromethoxic- als auch die Morpholinogruppe können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können in Substitutionsreaktionen eingesetzt werden, typischerweise in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide gebildet werden, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: Die Verbindung hat sich in biologischen Assays als vielversprechend erwiesen, möglicherweise als Inhibitor oder Aktivator spezifischer Enzyme.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Krebs und anderen Krankheiten.

Industrie: Es kann bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 7-(2-Bromethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-on seine Wirkung entfaltet, ist noch nicht vollständig geklärt. Es wird vermutet, dass es über Bindungsinteraktionen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagiert. Diese Interaktionen können die Aktivität des Ziels modulieren und so zu verschiedenen biologischen Wirkungen führen. Weitere Forschung ist erforderlich, um die genauen beteiligten Pfade aufzuklären.

Wirkmechanismus

The mechanism by which 7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Brom-2H-benzo[b][1,4]oxazin-3(4H)-on: Diese Verbindung teilt eine ähnliche Kernstruktur, aber es fehlen die Bromethoxic- und Morpholinogruppen.

2,3,6,7-Tetrahydrocyclopenta[e]-1,3-oxazin-4-on: Eine weitere verwandte Verbindung mit einer anderen Ringstruktur.

2,3,5,6,7,8-Hexahydro-4H-benzo[e]-1,3-oxazin-4-on: Ähnlich in der Struktur, aber mit zusätzlicher Hydrierung.

Einzigartigkeit

7-(2-Bromethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-on ist einzigartig durch das Vorhandensein sowohl der Bromethoxic- als auch der Morpholinogruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C18H17BrN2O4 |

|---|---|

Molekulargewicht |

405.2 g/mol |

IUPAC-Name |

7-(2-bromoethoxy)-2-morpholin-4-ylbenzo[g][1,3]benzoxazin-4-one |

InChI |

InChI=1S/C18H17BrN2O4/c19-3-6-24-14-2-1-12-11-16-15(10-13(12)9-14)17(22)20-18(25-16)21-4-7-23-8-5-21/h1-2,9-11H,3-8H2 |

InChI-Schlüssel |

JSWYWFCUJHVYQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1C2=NC(=O)C3=C(O2)C=C4C=CC(=CC4=C3)OCCBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

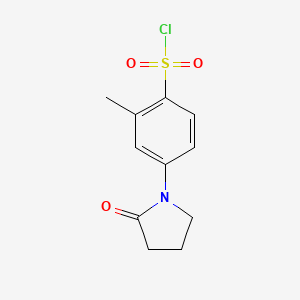

![8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12114705.png)

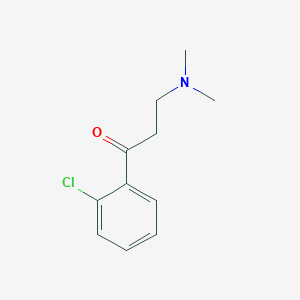

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114713.png)

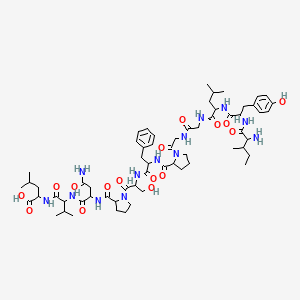

![2H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, 2-phenyl-](/img/structure/B12114720.png)

![1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B12114730.png)

![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)

![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)